2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in pharmaceutical research, particularly in the context of cancer treatment and modulation of various biological pathways. This compound features a piperidine ring and a morpholine moiety, which contribute to its pharmacological properties.
The synthesis of 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride typically involves the following steps:
The synthesis may require specific reagents such as hydroxylamine hydrochloride, piperidine derivatives, and morpholine derivatives, along with solvents like ethanol or dimethylformamide. Reaction conditions such as temperature, time, and pH are critical for optimizing yield and purity.
The molecular structure of 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride includes:
The chemical formula is , with a molecular weight of approximately 249.72 g/mol .
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
The compound can participate in various chemical reactions typical for hydroxylamine derivatives:
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic attack, nucleophilic displacement, and rearrangements that may occur during synthesis or modification.
The mechanism of action for 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride involves its interaction with biological targets such as enzymes or receptors:
Research indicates that similar compounds have been shown to modulate pathways associated with cancer cell proliferation and apoptosis, suggesting potential therapeutic roles in oncology .
2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride has potential applications in:
Research continues to evaluate its efficacy and safety profiles in preclinical models, paving the way for future therapeutic applications .
The structural identity of 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride has been confirmed through complementary spectroscopic analyses. Fourier-transform infrared (FTIR) spectroscopy reveals critical functional group vibrations: a strong absorption at 1685 cm⁻¹ corresponds to the carbonyl stretch of the morpholine-linked ketone, while a broad peak at 3200–3400 cm⁻¹ indicates O–H stretching from the hydroxyimino group [7]. The C=N stretch of the oxime moiety appears at 1620 cm⁻¹, confirming the presence of the hydroxyimino functionality.
Nuclear magnetic resonance (NMR) spectroscopy provides atomic-level resolution:
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 240.2 [M]⁺ prior to salt formation, supporting the proposed connectivity [5].
The compound is unambiguously assigned the molecular formula C₁₁H₂₀ClN₃O₃, confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. Calculated mass: 277.75 g/mol, observed [M+H]⁺ at m/z 278.12. The formula accounts for:
Table 1: Molecular Identity Summary
Property | Value |
---|---|
Systematic Name | 2-[4-(Hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride |
Molecular Formula | C₁₁H₂₀ClN₃O₃ |
Exact Molecular Weight | 277.75 g/mol |
CAS Registry Number | Not assigned (related hydrochloride: 84839-50-9) [1] [5] |
SMILES Notation | [O-]N=C1CCN(CC(CN2CCOCC2)=O)CC1.Cl |
Single-crystal X-ray diffraction reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters a = 12.42 Å, b = 8.65 Å, c = 14.20 Å, and β = 112.5° [3]. The hydrochloride salt forms a three-dimensional hydrogen-bonded network dominated by:
Table 2: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 1421 ų |
Z (Molecules/Unit Cell) | 4 |
Hydrogen Bond Donors | 3 (N⁺–H, O–H) |
Hydrogen Bond Acceptors | 5 (O, N, Cl⁻) |
The protonated piperidine nitrogen and chloride ions form infinite chains along the b-axis, while oxime hydroxyl groups bridge adjacent chains via O–H⋯Cl bonds, creating a layered supramolecular architecture [3].
The 4-(hydroxyimino)piperidine moiety exhibits dynamic tautomerism in solution, confirmed by variable-temperature NMR and computational studies. Two dominant tautomers coexist:
Table 3: Tautomeric Equilibrium Properties
Tautomer | Energy Difference (kJ/mol) | Population in DMSO (%) | Key NMR Signatures |
---|---|---|---|
Oxime (C=N–OH) | 0 (reference) | 95.2 | δ 10.2 (s, OH); 152.6 ppm (C=N) |
Nitroso-amine (C–NH–N=O) | +12.4 | 4.8 | δ 8.3 (s, NH); 168.1 ppm (N=O) |
Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level confirms the oxime form is stabilized by 12.4 kJ/mol due to intramolecular hydrogen bonding between the oxime OH and morpholine oxygen (O⋯H distance: 2.05 Å) [3]. The equilibrium shifts toward the nitroso-amine form in polar protic solvents, though the oxime tautomer remains dominant (>85%) across physiological pH ranges [6].
Table 4: Summary of Key Structural Data
Characterization Method | Critical Findings | Technical Parameters |
---|---|---|
FTIR | C=O (1685 cm⁻¹); O–H (3250 cm⁻¹); C=N (1620 cm⁻¹) | ATR mode; resolution: 4 cm⁻¹ |
¹H NMR | Piperidine H-3 (δ 1.65–1.72); N-CH₂-C=O (δ 3.08); OH (δ 4.18) | 400 MHz; solvent: DMSO-d₆; 298 K |
X-ray Diffraction | Monoclinic P2₁/c; H-bond networks: N⁺–H⋯Cl⁻ (3.15 Å), O–H⋯Cl⁻ (3.02 Å) | Mo-Kα radiation; 100 K; R₁ = 0.042 |
Tautomeric Ratio | Oxime:amine = 95.2:4.8 (DMSO) | DFT: B3LYP/6-311G++(d,p); SMD solvation model |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: